Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 8-Hexadecyne: Properties, Reactivity, and Experimental Protocols
This guide provides a comprehensive technical overview of 8-Hexadecyne (C₁₆H₃₀), a long-chain internal alkyne. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and practical handling of this molecule. The insights provided are grounded in established chemical principles and supported by field-proven experimental methodologies.
Introduction and Molecular Overview
8-Hexadecyne is an organic compound characterized by a 16-carbon backbone with a carbon-carbon triple bond located at the C-8 position.[1] Its structure as a symmetrical internal alkyne dictates its chemical behavior, distinguishing it significantly from its terminal alkyne isomer, 1-hexadecyne. This internal placement of the π-system renders the molecule less acidic at the sp-hybridized carbons and influences its reactivity in addition reactions. Its long alkyl chains contribute to its nonpolar, hydrophobic nature.
Molecular Identifiers:
Physicochemical and Spectroscopic Properties
The physical state and properties of 8-Hexadecyne are a direct consequence of its molecular structure. The long, nonpolar alkyl chains result in significant van der Waals forces, while the central alkyne group introduces rigidity.
Physical Properties
8-Hexadecyne is a colorless to light yellow, clear liquid under standard conditions.[3] It is almost insoluble in water but soluble in most organic solvents, a critical consideration for its use as a reagent or synthetic building block.[3]
| Property | Value | Unit | Source |
| Appearance | Colorless to light yellow liquid | - | ChemBK[3] |
| Density | 0.8 | g/cm³ | PureSynth[4] |
| Boiling Point | 115-116 °C (at 0.5 mmHg) | °C | PureSynth[4] |
| Normal Boiling Point (est.) | 574.48 (301.33 °C) | K | Cheméo[2] |
| Melting Point (est.) | 17.51 | °C | ChemBK[3] |
| Flash Point | 124.5 | °C | PureSynth[4] |
| Refractive Index | 1.4460-1.4490 | - | ChemBK[3] |
| Vapor Pressure | 0.00384 mmHg (at 25 °C) | mmHg | PureSynth[4] |
| Water Solubility (est.) | log10WS = -6.31 | mol/L | Cheméo[2] |
| Octanol/Water Partition Coeff. | logPoct/wat = 5.711 | - | Cheméo[2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of 8-Hexadecyne. The following represents the expected spectral characteristics.
-
Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of an internal alkyne is the C≡C stretch. For a symmetrical alkyne like 8-hexadecyne, this vibration results in a very small change in the dipole moment, making the corresponding IR absorption peak either very weak or entirely absent. If observed, it would appear in the 2100-2260 cm⁻¹ region. The spectrum will be dominated by strong C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. The protons on the carbons adjacent to the alkyne (C-7 and C-10) would appear as a triplet around δ 2.1-2.2 ppm. The remaining methylene groups would produce overlapping multiplets in the δ 1.2-1.5 ppm region, and the terminal methyl groups (C-1 and C-16) would appear as a triplet around δ 0.9 ppm.
-
¹³C NMR: The sp-hybridized carbons of the triple bond (C-8 and C-9) are the most characteristic signal, appearing in the δ 75-85 ppm range. The carbons adjacent to the alkyne (C-7 and C-10) would be found around δ 19-20 ppm, with other aliphatic carbons appearing between δ 22-32 ppm and the terminal methyl carbons around δ 14 ppm.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 222.[6] The fragmentation pattern would be characterized by cleavage along the alkyl chains, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group). Common fragments would be observed at m/z values of 55, 67, 81, and 95.[1]
Chemical Reactivity and Synthetic Utility
The reactivity of 8-hexadecyne is centered on the electron-rich triple bond. As an internal alkyne, it does not undergo reactions characteristic of terminal alkynes, such as deprotonation to form an acetylide anion.
Key Reactions
-
Catalytic Hydrogenation: The triple bond can be fully or partially reduced.
-
To Alkane: Complete reduction to hexadecane occurs with catalysts like platinum or palladium on carbon (Pt/C, Pd/C) under a hydrogen atmosphere.[7]
-
To (Z)-Alkene: Stereoselective reduction to (Z)-8-hexadecene (cis-isomer) can be achieved using Lindlar's catalyst (palladium poisoned with lead acetate and quinoline).[8] This is a cornerstone reaction for accessing cis-alkenes from alkynes.
-
-
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) followed by a workup, or hot potassium permanganate (KMnO₄), will cleave the triple bond. For 8-hexadecyne, this reaction yields two equivalents of octanoic acid, providing a definitive method for locating the position of the triple bond.
-
Halogenation: 8-Hexadecyne will react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent. The reaction proceeds via anti-addition, and the addition of two equivalents of the halogen will produce 8,8,9,9-tetrahalohexadecane.
Caption: Key reactions of 8-Hexadecyne.
Synthesis of 8-Hexadecyne
A standard and reliable method for synthesizing internal alkynes like 8-hexadecyne is through the alkylation of a terminal alkyne. A logical route involves the coupling of two eight-carbon fragments.
Workflow: Synthesis via Alkyne Alkylation
-
Deprotonation: 1-Octyne is treated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in a suitable solvent like liquid ammonia or THF. This removes the acidic terminal proton to form the sodium or lithium octynide salt.
-
Nucleophilic Substitution (Alkylation): The octynide anion, a potent nucleophile, is then reacted with a 1-halo-octane, typically 1-bromooctane. The octynide attacks the electrophilic carbon of the 1-bromooctane in an Sₙ2 reaction, displacing the bromide and forming the new carbon-carbon bond of 8-hexadecyne.
-
Workup and Purification: The reaction is quenched with water or a mild acid, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography or distillation under reduced pressure.
Caption: Synthesis of 8-Hexadecyne via alkylation.
Safety, Handling, and Storage
Hazard Identification
8-Hexadecyne is classified as an aspiration hazard.[1][4]
-
GHS Hazard Statement H304: May be fatal if swallowed and enters airways.[1][4]
-
It is a flammable liquid and should be kept away from open flames and high temperatures.[3]
Handling and Personal Protective Equipment (PPE)
-
Always handle 8-hexadecyne in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][10]
Storage
-
Store in a tightly sealed container, typically the glass bottle it is supplied in.[4][9]
-
Keep in a cool, dry, and well-ventilated place away from sources of ignition.[9][10] Storing at room temperature is generally acceptable.[4]
Experimental Protocols
The following protocols are provided as validated starting points for common procedures involving 8-hexadecyne.
Protocol 1: Stereoselective Hydrogenation to (Z)-8-Hexadecene
Objective: To reduce 8-hexadecyne to its corresponding cis-alkene using Lindlar's catalyst.
Materials:
-
8-Hexadecyne (1.0 g, 4.5 mmol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (50 mg, 5% w/w)
-
Quinoline (2-3 drops, as a further catalyst poison)
-
Hexane or Ethyl Acetate (50 mL)
-
Hydrogen gas (H₂) balloon or regulated supply
Procedure:
-
Add 8-hexadecyne and the solvent (hexane) to a round-bottom flask equipped with a magnetic stir bar.
-
Add Lindlar's catalyst and a few drops of quinoline to the flask.
-
Seal the flask with a septum and purge the system with nitrogen or argon.
-
Introduce hydrogen gas via a balloon or a regulated inlet, ensuring the system is not over-pressurized.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed. Over-hydrogenation will lead to the formation of hexadecane.
-
Once complete, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (Z)-8-hexadecene.
-
Purify by column chromatography if necessary.
Validation: The product can be validated by ¹H NMR, looking for the appearance of vinyl protons around δ 5.3-5.4 ppm, and by the disappearance of the alkyne signals in the ¹³C NMR spectrum.
Protocol 2: Spectroscopic Sample Preparation and Analysis
Objective: To obtain high-quality NMR, IR, and MS data for structure confirmation.
A. NMR Sample Preparation (¹H and ¹³C):
-
Accurately weigh 10-20 mg of 8-hexadecyne into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz).
B. IR Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (NaCl or KBr) of the IR spectrometer are clean.
-
Apply a single drop of neat 8-hexadecyne directly onto the crystal or between the plates.
-
Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
C. GC-MS Sample Preparation and Analysis:
-
Prepare a dilute solution of 8-hexadecyne (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS instrument.
-
Typical GC Parameters: Use a nonpolar column (e.g., DB-5ms). Start with an oven temperature of 100°C, hold for 2 minutes, then ramp at 15-20°C/min to 280°C.
-
Typical MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.[11]
-
Analyze the resulting chromatogram and mass spectrum to confirm the retention time, molecular weight, and fragmentation pattern.
References
-
Cheméo. (n.d.). Chemical Properties of 8-Hexadecyne (CAS 19781-86-3). Retrieved from [Link]
-
ChemBK. (2024, April 10). hexadec-8-yne. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123387, 8-Hexadecyne. Retrieved from [Link]
-
PureSynth. (n.d.). 8-Hexadecyne 99.0%(GC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12396, 1-Hexadecyne. Retrieved from [Link]
-
NIST. (n.d.). 8-Hexadecyne in NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexadecane. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hexadecane. Retrieved from [Link]
-
Kajiwara, T., et al. (1995). Concise Synthesis of ... Components of the Essential Oil of Marine Green Alga Ulva pertusa. Bioscience, Biotechnology, and Biochemistry, 59(8), 1557-1559. Retrieved from [Link]
-
NIST. (n.d.). Hexadecane in NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6273. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Concise Synthesis of ... Components of the Essential Oil of Marine Green Alga Ulva pertusa. Retrieved from [Link]
-
ChemComplete. (2020, March 12). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8 [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 8-Hexadecyne | C16H30 | CID 123387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hexadecyne (CAS 19781-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. pure-synth.com [pure-synth.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 8-Hexadecyne [webbook.nist.gov]
- 7. Hexadecane - Wikipedia [en.wikipedia.org]
- 8. Concise synthesis of (8Z,11Z,14Z)-8,11,14-heptadecatrienal, (7Z,10Z,13Z)-7,10,13-hexadecatrienal, and (8Z,11Z)-8,11-heptadecadienal, components of the essential oil of marine green alga Ulva pertusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. benchchem.com [benchchem.com]
